

GNE-7915 Tosylate: A Technical Guide for Parkinson's Disease Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GNE-7915 tosylate

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Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The resulting gain-of-function in LRRK2's kinase activity is a key pathogenic event, making it a prime therapeutic target. **GNE-7915 tosylate** has emerged as a potent, selective, and brain-penetrant inhibitor of LRRK2 kinase activity. This technical guide provides an in-depth overview of GNE-7915 for researchers in the field of PD. It consolidates key quantitative data, details experimental protocols for its use in preclinical models, and visualizes the associated signaling pathways and experimental workflows.

Introduction to GNE-7915

GNE-7915 is a small molecule inhibitor that targets the kinase activity of LRRK2.^{[1][2]} Its development was driven by the need for potent and selective inhibitors with favorable pharmacokinetic properties, particularly the ability to cross the blood-brain barrier.^[3] GNE-7915 has been instrumental in preclinical research to probe the physiological and pathological functions of LRRK2 and to validate LRRK2 kinase inhibition as a therapeutic strategy for Parkinson's disease.

Mechanism of Action: LRRK2 Kinase Inhibition

GENE-7915 acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain.^[4] This competitive inhibition prevents the phosphorylation of LRRK2 substrates, thereby mitigating the downstream pathological effects of hyperactive LRRK2. One of the key downstream effects of LRRK2 hyperactivity is the phosphorylation of a subset of Rab GTPases, which are crucial regulators of vesicular trafficking. GENE-7915 has been shown to effectively reduce the phosphorylation of Rab10, a bona fide LRRK2 substrate.^{[5][6]} Furthermore, studies have demonstrated that long-term inhibition of LRRK2 by GENE-7915 can reduce the accumulation of pathological α -synuclein oligomers in the brain, a hallmark of Parkinson's disease.^{[5][7]}

Quantitative Data

The following tables summarize the key quantitative parameters of GENE-7915 from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of GENE-7915

Parameter	Value	Species/Assay Condition	Reference
IC50	9 nM	Cell-free LRRK2 kinase assay	^[1]
Ki	1 nM	Cell-free LRRK2 kinase assay	^[1]
Cellular Ki	9 nM	pLRRK2 cellular assay	^[8]
Kinase Selectivity	>50% inhibition of only 1 out of 187 kinases at 100 nM	Kinase panel screening	

Table 2: In Vivo Pharmacokinetics of GENE-7915 in Mice

Parameter	Value	Dosing	Reference
Administration Route	Subcutaneous (s.c.)	100 mg/kg	[5][6]
Peak Serum Concentration (Cmax)	3980 ± 434 ng/mL (8.98 ± 0.98 µM)	1 hour post-injection	[6][7]
Peak Brain Concentration (Cmax)	508 ± 58 ng/g	1 hour post-injection	[6]
Brain Concentration at 24h	103 ± 7 ng/g	24 hours post-injection	[6]

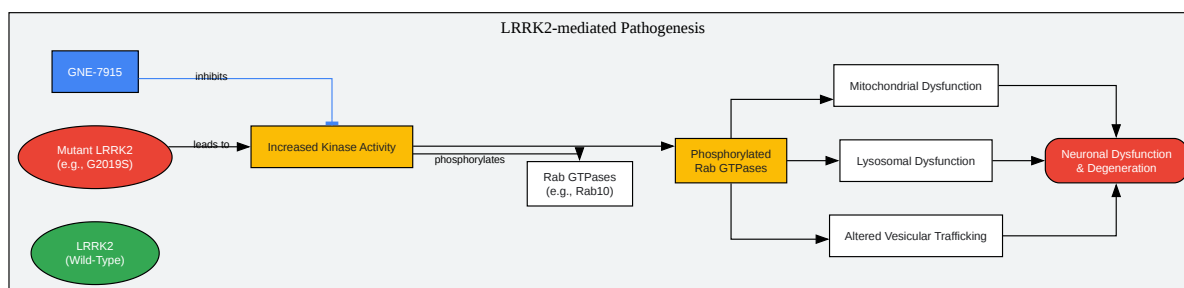
Table 3: Preclinical Efficacy and Safety of GNE-7915

Finding	Animal Model	Treatment Regimen	Reference
Reduced striatal α-synuclein oligomers	LRRK2R1441G mutant mice	100 mg/kg s.c., twice weekly for 18 weeks	[5][7]
Reduced cortical pSer129-α-synuclein	LRRK2R1441G mutant mice	100 mg/kg s.c., twice weekly for 18 weeks	[5]
Inhibition of lung pRab10 and pRab12	Wild-type and LRRK2R1441G mice	Single 100 mg/kg s.c. dose	[5]
Reversible cytoplasmic vacuolation of type II pneumocytes	Cynomolgus monkeys	30 mg/kg, twice daily for 2 weeks	[9][10]
No measurable pulmonary deficits	Cynomolgus monkeys	30 mg/kg, twice daily	[9][10]
Administration limited due to physical signs	Cynomolgus monkeys	65 mg/kg/day for 7 days	[11]
Administration limited due to physical signs	Rhesus monkeys	22.5 mg/kg b.i.d. for 14 days	[11]

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

Mutations in LRRK2, such as the common G2019S mutation, lead to an increase in its kinase activity. This results in the phosphorylation of downstream substrates, most notably Rab GTPases (e.g., Rab10). Phosphorylated Rabs can lead to alterations in vesicular trafficking, lysosomal function, and mitochondrial homeostasis, all of which are implicated in the pathogenesis of Parkinson's disease. GNE-7915 acts by directly inhibiting the kinase domain of LRRK2, thereby preventing these downstream phosphorylation events.

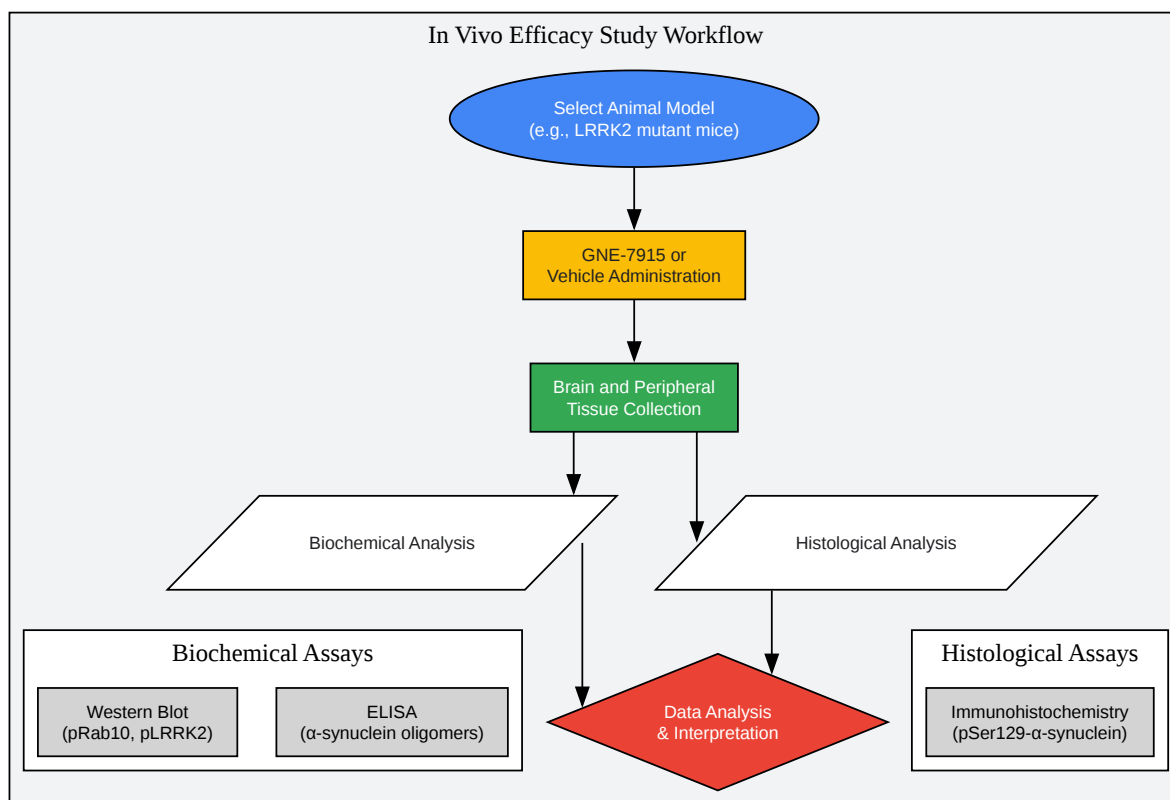


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LRRK2 signaling pathway and the inhibitory action of GNE-7915.

Experimental Workflow: In Vivo Efficacy Study

A typical preclinical study to evaluate the in vivo efficacy of GNE-7915 in a mouse model of Parkinson's disease involves several key steps, from animal model selection and drug administration to tissue collection and subsequent biochemical and histological analysis.



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- To cite this document: BenchChem. [GNE-7915 Tosylate: A Technical Guide for Parkinson's Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2621562#gne-7915-tosylate-for-parkinson-s-disease-research]

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